2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a carbonitrile group and a methoxy group linked to a piperidine ring, which is further substituted with a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Dimethylpyrimidinyl Group: The piperidine intermediate is then reacted with 5,6-dimethylpyrimidine under conditions that facilitate nucleophilic substitution.
Methoxylation: The resulting compound undergoes a methoxylation reaction, where a methoxy group is introduced, typically using methanol and a suitable catalyst.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring with a carbonitrile group, which can be achieved through a condensation reaction involving appropriate nitrile precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound can be used in studies involving receptor binding and enzyme inhibition due to its potential as a ligand.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.
2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile lies in its specific substitution pattern, which can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)23-7-3-4-16(10-23)11-24-17-8-15(9-19)5-6-20-17/h5-6,8,12,16H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWWKPGXKSANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC(C2)COC3=NC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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